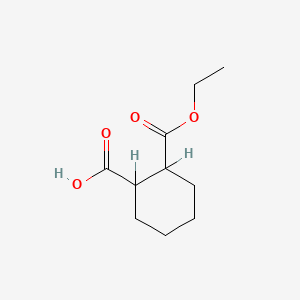![molecular formula C13H13N5O B1633280 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1633280.png)
7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a quinone derivative, while reduction of a nitro group can produce an amine .
科学的研究の応用
7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a PDE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP), thereby modulating various physiological processes . Additionally, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 7-(4-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
- 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
- 7-(4-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Uniqueness
The uniqueness of 7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its methoxy group, which can undergo specific chemical transformations, providing a versatile platform for further functionalization. This makes it a valuable compound for developing new drugs and materials .
特性
分子式 |
C13H13N5O |
|---|---|
分子量 |
255.28 g/mol |
IUPAC名 |
7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-7-11(9-3-5-10(19-2)6-4-9)18-13(15-8)16-12(14)17-18/h3-7H,1-2H3,(H2,14,17) |
InChIキー |
ASDIFIHDDVAGSO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)OC)N |
正規SMILES |
CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1633200.png)





![6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1633232.png)






